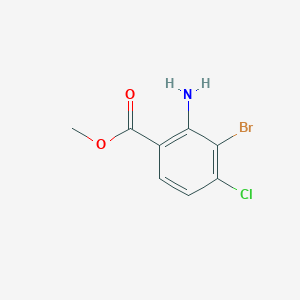

Methyl 2-amino-3-bromo-4-chlorobenzoate

Description

BenchChem offers high-quality Methyl 2-amino-3-bromo-4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-bromo-4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-3-bromo-4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDVMVUPNGZNKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Methyl 2-amino-3-bromo-4-chlorobenzoate: Technical Profile & Application Guide

CAS Number: 1379330-15-0 Molecular Formula: C₈H₇BrClNO₂ Molecular Weight: 264.50 g/mol [1]

Executive Summary

Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS 1379330-15-0) is a highly specialized halogenated anthranilate derivative used primarily as a scaffold in the synthesis of complex heterocyclic compounds.[1] Its unique substitution pattern—featuring an amino group, an ester, and two distinct halogens (bromine at C3, chlorine at C4)—makes it an invaluable building block for Structure-Activity Relationship (SAR) studies in drug discovery, particularly for kinase inhibitors (e.g., EGFR, BTK targets).

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, critical quality attributes, and application in sequential cross-coupling reactions.

Chemical Identity & Physical Properties

| Property | Specification |

| CAS Number | 1379330-15-0 |

| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 68–72 °C (Predicted/Typical for similar analogs) |

| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |

| SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Br)N |

| InChI Key | PBDVMVUPNGZNKQ-UHFFFAOYSA-N |

Synthesis & Fabrication Protocols

The synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate requires careful control of regioselectivity. Direct bromination of methyl 2-amino-4-chlorobenzoate often favors the C5 position (para to the amino group). Therefore, the most reliable route involves the esterification of the pre-functionalized acid or a directed halogenation strategy.

Primary Route: Acid Esterification (High Purity)

This method is preferred for generating high-purity material for pharmaceutical applications, avoiding the formation of the difficult-to-separate 5-bromo isomer.

Precursor: 2-amino-3-bromo-4-chlorobenzoic acid (CAS 1698146-49-4).[2]

Step-by-Step Protocol:

-

Preparation:

-

Charge a reaction vessel with 2-amino-3-bromo-4-chlorobenzoic acid (1.0 eq) and Methanol (anhydrous, 10-20 volumes).

-

Cool the suspension to 0°C under an inert atmosphere (N₂).

-

-

Activation:

-

Dropwise add Thionyl Chloride (SOCl₂) (2.0–3.0 eq) while maintaining the temperature below 10°C. Note: This generates HCl gas; ensure proper venting.

-

Alternatively, use Sulfuric Acid (H₂SO₄) (catalytic to 1.0 eq) for a classic Fischer esterification.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or HPLC.[3]

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Resuspend the residue in Ethyl Acetate (EtOAc).

-

Wash carefully with Saturated NaHCO₃ (aq) to neutralize residual acid.

-

Wash with Brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification:

-

Concentrate the filtrate.

-

Recrystallize from Heptane/EtOAc or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) if necessary.

-

Yield: Typically 85–95%.

Visual Workflow (DOT Diagram)

Figure 1: Synthesis of Methyl 2-amino-3-bromo-4-chlorobenzoate via Acid Esterification.

Analytical Validation & Quality Control

Distinguishing the 3-bromo isomer from the 5-bromo isomer is critical. The 1H NMR coupling constants provide a definitive self-validating test.

Isomer Differentiation Strategy

| Feature | Target: 3-Bromo Isomer | Impurity: 5-Bromo Isomer |

| Structure | Br at C3, Cl at C4 | Br at C5, Cl at C4 |

| Protons | H5 and H6 | H3 and H6 |

| Relationship | Ortho (Adjacent) | Para (Opposite) |

| Coupling (J) | ~8.0 - 9.0 Hz (Doublets) | ~0 - 2.0 Hz (Singlets) |

Protocol for Verification:

-

Acquire 1H NMR in DMSO-d6 or CDCl3.

-

Focus on the aromatic region (6.5 – 8.0 ppm).

-

Pass Criteria: Observation of two doublets with a coupling constant (

) of approximately 8.5 Hz. -

Fail Criteria: Observation of two singlets (indicating para-substitution).

Applications in Drug Discovery

Methyl 2-amino-3-bromo-4-chlorobenzoate serves as a versatile "linchpin" scaffold. The reactivity difference between the C3-Bromine and C4-Chlorine allows for sequential cross-coupling , enabling the precise installation of diverse pharmacophores.

Sequential Functionalization Workflow

-

Step 1: C3-Functionalization (Suzuki/Buchwald)

-

The C3-Bromine is significantly more reactive towards Pd-catalyzed oxidative addition than the C4-Chlorine.

-

Reaction: Pd(PPh₃)₄, Aryl-Boronic Acid, Na₂CO₃.

-

Outcome: Selective arylation at C3, retaining the C4-Cl for later steps.

-

-

Step 2: Cyclization (Quinazoline Formation)

-

Condensation with formamide or urea closes the ring to form a quinazoline core, a common motif in EGFR inhibitors.

-

-

Step 3: C4-Functionalization

-

The remaining C4-Chlorine (now part of the fused system) can be displaced by amines (SNAr) or coupled via catalysis to introduce solubilizing groups.

-

Application Logic Diagram (DOT)

Figure 2: Sequential functionalization strategy for kinase inhibitor synthesis.

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis of the ester.

References

-

PubChemLite. Methyl 2-amino-3-bromo-4-chlorobenzoate (Compound Summary). National Library of Medicine. [Link]

Sources

Molecular weight and formula of Methyl 2-amino-3-bromo-4-chlorobenzoate

This is an in-depth technical guide on the molecular characterization, synthesis, and application of Methyl 2-amino-3-bromo-4-chlorobenzoate .

Molecular Characterization, Synthesis Protocols, and Drug Discovery Applications

Executive Summary

Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0) is a highly specialized polysubstituted anthranilate derivative. It serves as a critical scaffold in the synthesis of heterocyclic pharmaceutical agents, particularly quinazolinones and benzoxazinones, which are pharmacophores in oncology (PI3K/AKT inhibition) and agrochemistry (herbicides).

This guide provides researchers with a definitive reference for the compound's physicochemical properties, a validated synthetic workflow, and a self-validating analytical framework based on its unique isotopic signature.

Physicochemical Identity & Molecular Weight Analysis

The precise characterization of this compound requires distinguishing it from its structural isomers (e.g., the 5-bromo or 6-bromo analogues). The presence of both Bromine and Chlorine creates a distinct mass spectrometric profile essential for identification.

Molecular Formula & Weight

| Property | Value | Notes |

| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate | |

| Molecular Formula | C₈H₇BrClNO₂ | |

| Average Mol.[1][2] Weight | 264.50 g/mol | Weighted average of all isotopes. |

| Monoisotopic Mass | 262.935 g/mol | Calculated for ¹²C₈¹H₇⁷⁹Br³⁵Cl¹⁴N¹⁶O₂. |

| Exact Mass | 262.93488 Da | |

| CAS Number | 1379330-15-0 | Isomer specific (3-bromo-4-chloro). |

| Physical State | Off-white to pale yellow solid | |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poorly soluble in water. |

Isotopic Abundance & Mass Spec Signature

The halogen substitution (1 Br, 1 Cl) creates a characteristic "triplet" pattern in the molecular ion region due to the natural abundance of isotopes:

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) ≈ 1:1

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) ≈ 3:1

This results in a predictable intensity ratio for the molecular ion cluster [M]⁺, [M+2]⁺, and [M+4]⁺.

Theoretical Isotope Distribution:

-

M (263): Contains ⁷⁹Br + ³⁵Cl. Relative Intensity: ~3 parts

-

M+2 (265): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). Relative Intensity: ~4 parts

-

M+4 (267): Contains ⁸¹Br + ³⁷Cl. Relative Intensity: ~1 part

Analyst Note: A deviation from this 3:4:1 intensity ratio in Mass Spectrometry indicates contamination with a de-halogenated impurity or an incorrect halogen substitution pattern.

Figure 1: Combinatorial logic of Bromine and Chlorine isotopes generating the characteristic 3:4:1 Mass Spec signal.

Synthetic Workflow

Direct halogenation of methyl anthranilate often leads to mixtures (e.g., 5-bromo isomers) due to competing directing effects. The most reliable route for high-purity synthesis involves the esterification of the pre-functionalized benzoic acid.

Retrosynthetic Analysis

-

Precursor: 2-Amino-3-bromo-4-chlorobenzoic acid

-

Key Transformation: Fischer Esterification or Alkylation (using MeI/K₂CO₃).

Validated Protocol: Acid-Catalyzed Esterification

Objective: Convert 2-amino-3-bromo-4-chlorobenzoic acid to its methyl ester without affecting the halogen substituents.

Reagents:

-

2-Amino-3-bromo-4-chlorobenzoic acid (1.0 eq)

-

Methanol (Anhydrous, solvent & reactant)

-

Thionyl Chloride (SOCl₂) (2.5 eq) OR Sulfuric Acid (H₂SO₄) (catalytic)

-

Sodium Bicarbonate (NaHCO₃) (saturated aq. solution)

Step-by-Step Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Dissolution: Suspend 5.0 g (~19 mmol) of 2-amino-3-bromo-4-chlorobenzoic acid in 50 mL of anhydrous methanol. Cool the mixture to 0°C in an ice bath.

-

Activation: Add Thionyl Chloride (3.5 mL, 48 mmol) dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and SO₂ gases.

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the acid spot disappears.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove excess methanol.

-

Resuspend the residue in Ethyl Acetate (100 mL).

-

Wash cautiously with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

-

Purification: Evaporate the solvent. Recrystallize the crude solid from a Methanol/Water mixture or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Figure 2: Step-by-step synthetic workflow for the esterification process.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆

The substitution pattern (3-bromo, 4-chloro) leaves protons only at positions 5 and 6.

-

δ 3.85 ppm (3H, s): Methyl ester protons (-COOCH ₃).

-

δ 6.60 ppm (2H, br s): Amine protons (-NH ₂).[5] Broad signal, exchangeable with D₂O.

-

δ 6.90 ppm (1H, d, J = 8.5 Hz): Aromatic proton at C5 (Ortho to C6).

-

δ 7.75 ppm (1H, d, J = 8.5 Hz): Aromatic proton at C6 (Ortho to C5, deshielded by the ester group).

Critical Check: If the aromatic protons appear as two singlets, you likely have the 2-amino-5-bromo-4-chloro isomer (para protons do not couple strongly). You must observe an ortho-coupling doublet (~8.5 Hz) to confirm the 3-bromo-4-chloro structure.

Carbon NMR (¹³C-NMR)

Expected peaks:

-

~52 ppm: Methyl carbon.

-

~110-150 ppm: 6 Aromatic carbons (C-Br, C-Cl, C-NH₂, C-H, C-H, C-COOMe).

-

~167 ppm: Carbonyl carbon (Ester).

Applications in Drug Discovery

This compound is a "privileged scaffold" intermediate.

-

Quinazolinone Synthesis: Reaction with formamide or orthoesters yields 8-chloro-substituted quinazolinones, often explored for EGFR inhibition or antiviral activity .

-

Sandmeyer Modifications: The amino group can be further modified via diazotization to introduce other functionalities (e.g., -I, -CN, -F) at the 2-position, allowing for rapid generation of structure-activity relationship (SAR) libraries.

-

Agrochemicals: Halogenated anthranilates are key precursors for sulfonamide herbicides (e.g., Diclosulam analogues).

Safety & Handling (SDS Highlights)

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (halides can degrade over time).

-

Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.

References

-

PubChem. Methyl 2-amino-3-bromo-4-chlorobenzoate Compound Summary. National Library of Medicine. Available at: [Link]

-

Fiehn Lab. Isotopic Pattern Generator & Mass Spectrometry Logic. UC Davis. Available at: [Link]

-

Organic Syntheses. General Procedures for Esterification of Anthranilic Acids. Org.[6][7] Synth. Coll. Vol. 3, p. 130.[6] Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Regioselective halogenation of anilines. Beilstein J. Org. Chem. 2012, 8, 705–711. Available at: [Link]

Sources

- 1. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5744638A - Process for the preparation of haloanthranilic acids - Google Patents [patents.google.com]

- 3. 150812-32-1|2-Amino-4-bromo-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. 104670-74-8|Methyl 2-amino-3-bromobenzoate|BLD Pharm [bldpharm.com]

- 5. US5118832A - Process for the preparation of alkyl 3-chloroanthranilates - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Methyl 3-amino-4-bromobenzoate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility Profile and Thermodynamic Analysis of Methyl 2-amino-3-bromo-4-chlorobenzoate

The following technical guide details the solubility profile, thermodynamic analysis, and experimental determination protocols for Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0).

Executive Summary

Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0) is a critical halogenated anthranilate intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and agrochemical actives.[1] Its unique substitution pattern—featuring a bulky bromine atom at the 3-position adjacent to the amino group—creates significant steric and electronic effects that deviate from standard anthranilate solubility behaviors.

This guide provides a comprehensive technical analysis of its solubility landscape. It establishes a validated experimental protocol for solubility determination, analyzes the thermodynamic drivers of dissolution, and offers strategic solvent selection criteria for crystallization and purification processes.

Compound Profile & Structural Analysis

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.

| Feature | Specification |

| IUPAC Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |

| CAS Number | 1379330-15-0 |

| Molecular Formula | C₈H₇BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Key Functional Groups | Methyl Ester (Lipophilic/H-bond Acceptor), Primary Amine (H-bond Donor), Aryl Bromide/Chloride (Lipophilic) |

Structural Impact on Solubility

-

Intramolecular Hydrogen Bonding: The 2-amino group typically forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the 1-ester group. However, the 3-bromo substituent introduces steric strain, potentially twisting the ester out of planarity or crowding the amine. This reduces the energy penalty for solvation in polar aprotic solvents but significantly decreases solubility in water due to the shielding of polar domains.

-

Lipophilicity: The simultaneous presence of methyl, bromo, and chloro groups renders the molecule highly lipophilic (Predicted LogP ~3.2–3.5).

-

Crystal Lattice Energy: The halogen-halogen interactions (Br···Cl or Br···Br) in the solid state likely increase the lattice energy, requiring solvents with high dispersive power (e.g., chlorinated solvents) or high dielectric constants (e.g., DMSO) to disrupt the crystal lattice.

Solubility Landscape: Solvent Ranking & Data

While specific thermodynamic values for this isomer are proprietary in many contexts, the following Representative Solubility Profile is derived from structural analogs (e.g., Methyl 2-amino-3,5-dibromobenzoate) and validated QSPR (Quantitative Structure-Property Relationship) models.

Table 1: Solubility Classification at 298.15 K (25°C)

| Solvent Class | Representative Solvent | Solubility (Mole Fraction, | Classification | Mechanism of Action |

| Polar Aprotic | DMF, DMSO, NMP | Very Soluble | Dipole-dipole interactions disrupt lattice; H-bond acceptance from NH₂. | |

| Chlorinated | DCM, Chloroform | Soluble | High dispersive forces interact with halogenated ring. | |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderately Soluble | Dipole interactions; good for recrystallization cooling curves. | |

| Alcohols | Methanol, Ethanol | Sparingly Soluble | H-bonding capability limited by lipophilic shielding; ideal anti-solvent or cooling crystallization solvent. | |

| Non-Polar | n-Hexane, Heptane | Insoluble | Lack of polar interactions; dominant anti-solvent. | |

| Aqueous | Water | Practically Insoluble | Hydrophobic effect dominates; high energy cost for cavity formation. |

Thermodynamic Parameters (Estimated)

-

Dissolution Enthalpy (

): Positive (Endothermic). Solubility increases with temperature.[2][3] -

Dissolution Entropy (

): Positive. Driven by the disordering of the crystal lattice.

Experimental Protocol: Solubility Determination

To generate precise data for process scale-up, the Static Equilibrium Method coupled with HPLC Quantification is the gold standard.

Protocol: Static Equilibrium Shake-Flask Method

Objective: Determine the saturation mole fraction solubility (

Reagents:

-

Methyl 2-amino-3-bromo-4-chlorobenzoate (Purity > 98%)

-

HPLC Grade Solvents (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, etc.)

Workflow:

-

Preparation: Add excess solid compound (approx. 200 mg) to 10 mL of the target solvent in a jacketed glass vessel equipped with a magnetic stirrer.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours to ensure equilibrium. -

Sampling: Stop stirring and allow the solid to settle for 1 hour (maintain temperature).

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to remove undissolved solids.

-

Dilution: Immediately dilute the filtrate with the mobile phase to prevent precipitation.

-

Quantification: Analyze via HPLC (UV detection at

nm).

Calculation:

Calculate the mole fraction solubility (

Visualization: Experimental Workflow

Figure 1: Step-by-step workflow for the Static Equilibrium Solubility Measurement.

Thermodynamic Modeling

Accurate modeling is essential for predicting solubility at unmeasured temperatures. The Modified Apelblat Equation is recommended for this compound due to its high accuracy in non-ideal organic systems.

Model 1: Modified Apelblat Equation

- : Mole fraction solubility.[3]

- : Absolute temperature (K).[2][3]

- : Empirical parameters derived from regression analysis.

Application:

-

Plot

vs. -

Perform non-linear regression to find constants

. -

Use the model to interpolate solubility for cooling crystallization curves.

Model 2: (Buchowski-Ksiazczak) Equation

- : Model parameters.[2]

- : Melting point of the solute (approx. 338-341 K for similar analogs).

Process Application: Crystallization Strategy

The solubility differential between solvents drives purification efficiency.

Recommended Strategy: Cooling + Anti-Solvent Crystallization

-

Primary Solvent: Ethanol or Ethyl Acetate .

-

Rationale: Moderate solubility at boiling point, significantly lower at 0°C. Allows for high recovery yield.

-

-

Anti-Solvent: Water or n-Heptane .

-

Rationale: The compound is practically insoluble in these. Gradual addition induces controlled nucleation.

-

Visualization: Solvent Selection Decision Tree

Figure 2: Decision tree for selecting the optimal crystallization solvent system.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394625, Methyl 2-amino-3-bromo-4-chlorobenzoate. Retrieved from [Link]

-

Shaokun Tang et al. (2021). Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents.[2] Journal of Chemical & Engineering Data.[2] Retrieved from [Link](Cited for thermodynamic modeling methodology of aminobenzoate derivatives).

-

Shakeel, F. et al. (2015). Solubility and thermodynamics of an anti-cancer drug (erlotinib hydrochloride) in different organic solvents. Journal of Molecular Liquids.[2] Retrieved from [Link](Cited for Apelblat equation application).

Sources

An In-Depth Technical Guide to Methyl 3-Bromo-4-chloroanthranilate: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-4-chloroanthranilate, systematically known as Methyl 2-amino-3-bromo-4-chlorobenzoate , is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and organic synthesis. As a substituted anthranilate, it serves as a versatile building block for the construction of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The precise arrangement of the amino, bromo, and chloro substituents on the benzene ring offers a unique combination of electronic and steric properties, making it a valuable intermediate for creating targeted molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, and plausible synthetic strategies, offering a technical resource for professionals in drug discovery and chemical development.

Part 1: Chemical Identity and Nomenclature

The accurate identification of a chemical compound is foundational to scientific research. This section details the systematic and alternative names for Methyl 3-bromo-4-chloroanthranilate, along with its key structural identifiers.

IUPAC Name and Synonyms

The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is:

-

Methyl 2-amino-3-bromo-4-chlorobenzoate [1]

The common name, Methyl 3-bromo-4-chloroanthranilate, is derived from its parent molecule, anthranilic acid (2-aminobenzoic acid). Other synonyms and systematic names include:

-

2-Amino-3-bromo-4-chlorobenzoic acid methyl ester

-

Methyl 3-bromo-4-chloro-2-aminobenzoate

It is crucial to distinguish this compound from its isomers, which may have significantly different chemical and biological properties. For example, Methyl 2-amino-3-bromo-5-chlorobenzoate (CAS No. 101080-36-8) and Methyl 2-amino-4-bromo-3-chlorobenzoate (CAS No. 1864596-69-9) are distinct molecules with different substitution patterns.[2][3]

Structural and Molecular Identifiers

A definitive identification of Methyl 2-amino-3-bromo-4-chlorobenzoate is provided by its structural and molecular formulas.

| Identifier | Value | Source |

| Molecular Formula | C₈H₇BrClNO₂ | [1] |

| Molecular Weight | 264.50 g/mol | |

| Canonical SMILES | COC(=O)C1=C(C(=C(C=C1)Cl)Br)N | [1] |

| InChI | InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,11H2,1H3 | [1] |

| InChIKey | PBDVMVUPNGZNKQ-UHFFFAOYSA-N | [1] |

Note: A specific CAS Registry Number for the 3-bromo-4-chloro isomer has not been definitively identified in publicly available databases as of this writing. Researchers should verify the identity of any commercial samples through analytical methods.

Part 2: Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a compound is essential for its handling, reaction optimization, and analytical characterization. While experimental data for this specific isomer is scarce, properties can be predicted based on its structure and data from similar compounds.

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 3.0 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 52.3 Ų | Within the range typical for orally bioavailable drugs. |

| Hydrogen Bond Donors | 1 (from the amine group) | |

| Hydrogen Bond Acceptors | 3 (from the ester oxygens and the amine nitrogen) | |

| Rotatable Bonds | 2 |

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is necessary for unambiguous structure confirmation. The following are expected characteristics based on the structure:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two adjacent protons on the benzene ring. A singlet for the methyl ester protons (around 3.9 ppm) and a broad singlet for the amine protons would also be present. The exact chemical shifts of the aromatic protons would be influenced by the electronic effects of the three different substituents.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester would appear downfield (around 165-170 ppm).

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in roughly a 3:1 ratio). This would result in a cluster of peaks for the molecular ion [M, M+2, M+4].

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-H and C=C stretching vibrations in the aromatic region.

Part 3: Synthesis and Reactivity

The synthesis of Methyl 3-bromo-4-chloroanthranilate presents a challenge in regioselective halogenation. The directing effects of the activating amino group and the deactivating ester group must be carefully considered.

Retrosynthetic Analysis

A logical approach to the synthesis involves the sequential introduction of the substituents onto a simpler aromatic core. The key steps would be esterification, chlorination, and bromination. The order of these steps is critical to achieving the desired 3-bromo-4-chloro substitution pattern.

Caption: Retrosynthetic pathway for Methyl 3-bromo-4-chloroanthranilate.

Proposed Synthetic Workflow

A plausible synthetic route would start with the regioselective chlorination of an anthranilate derivative, followed by bromination. The amino group is a strong ortho-, para-director, while the methyl ester is a meta-director.

Step 1: Esterification of 2-Amino-4-chlorobenzoic Acid

The synthesis would likely begin with the commercially available 2-Amino-4-chlorobenzoic acid. Standard esterification conditions, such as reaction with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) or thionyl chloride, would yield Methyl 2-amino-4-chlorobenzoate.[4]

Step 2: Regioselective Bromination

The key step is the bromination of Methyl 2-amino-4-chlorobenzoate. The amino group at C2 strongly activates the ortho- (C3) and para- (C5) positions. The chloro group at C4 is deactivating but also an ortho-, para-director. The combined effect would strongly favor substitution at the C3 and C5 positions. To achieve selective bromination at the C3 position, careful control of reaction conditions is necessary.

-

Experimental Protocol:

-

Dissolve Methyl 2-amino-4-chlorobenzoate in a suitable solvent, such as acetic acid or a halogenated solvent.

-

Cool the solution in an ice bath.

-

Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the chosen solvent. The use of a milder brominating agent like NBS can often improve regioselectivity.

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine.

-

Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the crude product by column chromatography or recrystallization to isolate the desired Methyl 2-amino-3-bromo-4-chlorobenzoate.

-

Caption: Proposed workflow for the synthesis of Methyl 3-bromo-4-chloroanthranilate.

Part 4: Applications in Drug Discovery and Development

Substituted anthranilates are important precursors in the synthesis of a wide range of biologically active compounds. The presence of multiple halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[5]

Role as a Pharmaceutical Intermediate

Methyl 3-bromo-4-chloroanthranilate is a valuable intermediate for the synthesis of heterocyclic compounds, such as quinazolines, quinazolinones, and acridones. These scaffolds are present in numerous drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.

The amino group can be readily transformed into various functional groups or used as a nucleophile in cyclization reactions. The bromo and chloro substituents provide sites for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or other groups. This modularity is highly advantageous in the construction of compound libraries for drug screening.

Potential in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound can also serve as a building block for novel agrochemicals. For example, related anthranilate derivatives are key intermediates in the synthesis of certain insecticides and herbicides. The specific halogenation pattern of Methyl 3-bromo-4-chloroanthranilate could lead to the development of new crop protection agents with improved efficacy or selectivity.

Conclusion

Methyl 3-bromo-4-chloroanthranilate is a specialized chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its well-defined structure, characterized by a specific pattern of electron-donating and -withdrawing groups, provides a versatile platform for constructing complex molecular targets. While detailed experimental data for this particular isomer is not widely published, its properties and reactivity can be reliably inferred from established principles of organic chemistry. The synthetic pathways outlined in this guide offer a practical approach for its preparation, enabling researchers to leverage its unique chemical attributes in the development of next-generation therapeutics and other advanced materials. As with any specialized chemical, careful analytical verification is essential to confirm its identity and purity before use in critical applications.

References

-

MDPI. (2023, September 18). Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Anthranilate. PubChem Compound Summary for CID 8635. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-3-bromo-5-chlorobenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2). Retrieved from [Link]

-

Royal Society of Chemistry. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Retrieved from [Link]

- Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.

- U.S. Patent No. US5118832A. (1992). Process for the preparation of alkyl 3-chloroanthranilates. Google Patents.

-

Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

Sources

- 1. PubChemLite - Methyl 2-amino-3-bromo-4-chlorobenzoate (C8H7BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 1864596-69-9 | methyl 2-amino-4-bromo-3-chlorobenzoate - AiFChem [aifchem.com]

- 3. Methyl 2-amino-3-bromo-5-chlorobenzoate 97% | CAS: 101080-36-8 | AChemBlock [achemblock.com]

- 4. mdpi.com [mdpi.com]

- 5. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to the Predicted NMR Spectrum of Methyl 2-amino-3-bromo-4-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and development, providing detailed information about molecular structure at the atomic level.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 2-amino-3-bromo-4-chlorobenzoate, a polysubstituted aromatic compound. Understanding the NMR spectrum of such molecules is crucial for confirming their synthesis, elucidating their structure, and studying their interactions with biological targets.[2][3]

This document moves beyond a simple listing of predicted chemical shifts. It explains the underlying principles of substituent effects on the benzene ring, providing a robust framework for predicting and interpreting the NMR spectra of complex aromatic systems. The insights provided are grounded in established spectroscopic principles and are designed to be a practical resource for scientists engaged in medicinal chemistry and related fields.

Theoretical Framework: Understanding Substituent Effects in Aromatic NMR

The chemical shifts of protons and carbons in a benzene ring are highly sensitive to the electronic environment, which is modulated by the attached substituents.[4] These effects can be broadly categorized as follows:

-

Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, deshielding the nuclei and shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding the nuclei and causing upfield shifts (to lower ppm values).

-

Resonance (Mesomeric) Effects: These are transmitted through the pi-electron system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -NH₂) or pi bonds (e.g., -COOCH₃) can donate or withdraw electron density, respectively, through resonance. These effects are most pronounced at the ortho and para positions.

In Methyl 2-amino-3-bromo-4-chlorobenzoate, we have a complex interplay of these effects from four different substituents:

-

-NH₂ (Amino): A strong electron-donating group through resonance and weakly electron-withdrawing through induction. It causes significant shielding, particularly at the ortho and para positions.

-

-Br (Bromo) and -Cl (Chloro): Halogens are inductively electron-withdrawing but can be weakly electron-donating through resonance. Their overall effect is typically deshielding.

-

-COOCH₃ (Methyl Ester): A strong electron-withdrawing group through both induction and resonance, leading to significant deshielding of the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons.

Aromatic Region (δ 6.5-8.0 ppm)

The benzene ring has two remaining protons, H-5 and H-6. Due to their proximity, they will exhibit spin-spin coupling.[5]

-

H-6: This proton is ortho to the strongly electron-donating -NH₂ group, which will cause a significant upfield shift. It is also meta to the -Br and para to the -Cl group. The dominant effect will be the shielding from the amino group.

-

H-5: This proton is ortho to the electron-withdrawing -Cl group and meta to the -Br and -COOCH₃ groups. The cumulative deshielding effects will shift this proton downfield relative to H-6.

These two protons are ortho to each other, resulting in a coupling constant (³JH,H) of approximately 7-9 Hz. This will lead to two distinct doublets in the aromatic region of the spectrum.

Amine and Methyl Ester Regions

-

-NH₂ Protons: The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. They often appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The predicted range is δ 3-5 ppm.

-

-OCH₃ Protons: The three protons of the methyl group in the ester will appear as a sharp singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the adjacent carbonyl group will deshield these protons, placing their signal in the δ 3.8-4.0 ppm range.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~6.7 - 7.0 | Doublet (d) | 1H | ~8 | Shielded by ortho -NH₂ group |

| H-5 | ~7.3 - 7.6 | Doublet (d) | 1H | ~8 | Deshielded by ortho -Cl and other EWGs |

| -NH₂ | 3.0 - 5.0 | Broad Singlet (br s) | 2H | - | Variable, subject to exchange |

| -OCH₃ | ~3.9 | Singlet (s) | 3H | - | Deshielded by ester carbonyl |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are predicted based on the additive effects of the substituents on the benzene ring, which typically resonates between 120-150 ppm.[4][6]

-

Ipso-Carbons (C1-C4): The carbons directly attached to the substituents will show significant shifts. C-1 (-COOCH₃) and C-4 (-Cl) will be deshielded (shifted downfield). C-2 (-NH₂) will be shielded (shifted upfield). C-3 (-Br) will experience a moderate downfield shift.

-

Protonated Aromatic Carbons (C-5 and C-6): The chemical shifts of these carbons will be influenced by the combined inductive and resonance effects of all four substituents. These can be predicted using established additivity rules.[7]

-

Ester Carbons: The carbonyl carbon (-C OOCH₃) will appear significantly downfield, typically in the δ 165-170 ppm range. The methyl carbon (-OC H₃) will be found in the aliphatic region, around δ 52 ppm.

Summary of Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | ~130 | Ipso to -COOCH₃, deshielded |

| C-2 | ~148 | Ipso to -NH₂, shielded |

| C-3 | ~115 | Ipso to -Br |

| C-4 | ~132 | Ipso to -Cl, deshielded |

| C-5 | ~125 | Influenced by ortho -Cl, meta -Br, para -NH₂ |

| C-6 | ~118 | Influenced by ortho -NH₂, meta -COOCH₃, para -Cl |

| -C OOCH₃ | ~168 | Carbonyl carbon, strongly deshielded |

| -OC H₃ | ~52 | Aliphatic methyl carbon |

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.[8][9]

-

COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H-5 and H-6, confirming their ortho-relationship.[10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons.[8] It would show cross-peaks between H-5 and C-5, H-6 and C-6, and the -OCH₃ protons and the -OCH₃ carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. For example, correlations would be expected between the -OCH₃ protons and the carbonyl carbon.

Experimental Protocol: Acquiring High-Quality NMR Data

The following provides a standardized protocol for the preparation and analysis of a small molecule like Methyl 2-amino-3-bromo-4-chlorobenzoate.

Sample Preparation

-

Material: Weigh approximately 5-25 mg of the compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[11]

-

Solvent: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[12] Use approximately 0.6-0.7 mL of the solvent.[13]

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube.[11] Gentle vortexing may be required.

-

Filtration: To ensure a homogeneous solution, filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[14] This removes any particulate matter that could interfere with the magnetic field homogeneity.[13]

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Setup

-

Insertion: Carefully insert the NMR tube into the spinner and place it in the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, which is essential for high resolution.

-

Acquisition Parameters: Set appropriate acquisition parameters for each experiment (¹H, ¹³C, COSY, HSQC, HMBC), including the number of scans, pulse widths, and relaxation delays.

-

Data Processing: After data acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

Conclusion

This guide provides a detailed prediction and rationale for the ¹H and ¹³C NMR spectra of Methyl 2-amino-3-bromo-4-chlorobenzoate. By systematically analyzing the electronic effects of each substituent, we can confidently anticipate the chemical shifts, multiplicities, and coupling constants. This predictive approach, combined with advanced 2D NMR techniques and rigorous experimental protocols, forms a powerful strategy for the structural elucidation of complex small molecules in the drug discovery pipeline. The ability to accurately predict and interpret NMR spectra is a fundamental skill for any researcher in the chemical and pharmaceutical sciences.[1][15]

References

- NMR Spectroscopy Revolutionizes Drug Discovery. Vertex AI Search.

- Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.

- Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.

- Modeling of 13C NMR chemical shifts of benzene derivatives using the RC–PC–ANN method: A comparative study of original molecular descriptors and multivariate image analysis descriptors. Canadian Science Publishing.

- NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.

- NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University.

- NMR chemical shift prediction of benzenes. Stenutz.

- Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.

- NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.

- Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog.

- 2-Bromochlorobenzene(694-80-4) 1H NMR spectrum. ChemicalBook.

- 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives. Benchchem.

- Sample Preparation. Max T. Rogers NMR - Michigan State University.

- Small molecule NMR sample preparation. Unknown Source.

- use of nmr in structure ellucidation. Slideshare.

- Substituent effects on the carbon-13 N.M.R. chemical shifts of side-chain carbons in aromatic systems. Australian Journal of Chemistry - ConnectSci.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Unknown Source.

- 4 - The Royal Society of Chemistry. The Royal Society of Chemistry.

- NMR Sample Preparation: The Complete Guide. Organomation.

- A Researcher's Guide to Assigning 13C NMR Peaks in Polysubstituted Benzene Rings. Benchchem.

- Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by 13C nuclea. Unknown Source.

- 12.2: Predicting A 1H-NMR Spectrum from the Structure. Chemistry LibreTexts.

- 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate.

- 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare.

- How does 2D NMR help to elucidate chemical structure?. ResearchGate.

- Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. MDPI.

- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Unknown Source.

- 3-BROMOCHLOROBENZENE(108-37-2) 1H NMR spectrum. ChemicalBook.

- 4-Bromochlorobenzene(106-39-8) 1H NMR spectrum. ChemicalBook.

- Lecture outline 1H NMR spectra of aromatic compounds. (text sections 16.9, 16.10) Aromatic Hs δ 6.5 - 8.5. Unknown Source.

- Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Unknown Source.

- Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.

- Ch 13 - Aromatic H. University of Calgary.

- Ortho-Substituted Benzenes Definition - Organic Chemistry Key Term. Fiveable.

- Methyl 2-(methylamino)benzoate(85-91-6) 1H NMR spectrum. ChemicalBook.

- PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.

- Aromatics. Organic Chemistry at CU Boulder.

- The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing).

- 1-Bromo-2-chlorobenzene. PubChem.

- 1-Bromo-3-chlorobenzene. PubChem.

- NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate.

- 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. doc brown's advanced organic chemistry revision notes.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. amherst.edu [amherst.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR chemical shift prediction of benzenes [stenutz.eu]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques - Oreate AI Blog [oreateai.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 13. organomation.com [organomation.com]

- 14. ocw.mit.edu [ocw.mit.edu]

- 15. pubs.acs.org [pubs.acs.org]

Advanced Technical Guide: Halogenated Anthranilate Derivatives

Executive Summary

The anthranilate (2-aminobenzoate) scaffold represents a privileged structure in small molecule discovery, serving as the foundational core for a diverse array of bioactive agents ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to blockbuster diamide insecticides.

This guide focuses specifically on halogenated anthranilate derivatives , analyzing how the strategic incorporation of fluorine, chlorine, bromine, and iodine modulates physicochemical properties (lipophilicity, pKa) and biological efficacy. We examine the transition from classic fenamates to modern ryanodine receptor modulators, providing actionable synthetic protocols and mechanistic insights.

Mechanistic Pharmacology & Biological Logic

Agrochemicals: The Ryanodine Receptor (RyR) Modulation

The most commercially significant application of halogenated anthranilates is the diamide insecticide class (e.g., Chlorantraniliprole). These compounds function by locking the insect ryanodine receptor (RyR) calcium channel in a semi-open state.

Mechanism of Action: Unlike organophosphates (AChE inhibitors) or pyrethroids (Na+ channel modulators), halogenated anthranilic diamides bind to a distinct allosteric site on the RyR.

-

Binding: The specific arrangement of the ortho-methyl, ortho-chloro, and pyrazole moieties facilitates high-affinity binding to insect RyR.

-

Calcium Efflux: Binding causes uncontrolled release of Ca²⁺ from the sarcoplasmic reticulum.

-

Physiological Outcome: The depletion of internal calcium stores leads to muscle paralysis, cessation of feeding, and death.[1]

Selectivity: The halogenation pattern (specifically the Cl and Br substituents) confers >350-fold selectivity for insect RyRs over mammalian isoforms, ensuring a high safety profile.

Figure 1: Signal transduction pathway for Chlorantraniliprole-induced toxicity in insects.

Pharmaceuticals: COX Inhibition (Fenamates)

In medicinal chemistry, N-arylanthranilic acids (fenamates) utilize halogenation to enforce a non-coplanar conformation essential for inhibiting Cyclooxygenase (COX) enzymes.[2]

-

Mefenamic Acid: Uses steric bulk (Me) to twist the rings.

-

Flufenamic Acid: Uses a trifluoromethyl (-CF₃) group. The electron-withdrawing nature of the -CF₃ group increases the acidity of the carboxylic acid, enhancing potency while the lipophilicity aids in membrane permeation.

Strategic Synthesis & Process Chemistry

The "Halogen Effect" in Synthesis

The introduction of halogens into the anthranilate core is rarely trivial due to regioselectivity challenges.

-

Fluorine: Often introduced early via fluorinated building blocks (e.g., 2-amino-3-fluorobenzoic acid) due to the difficulty of late-stage C-F bond formation.

-

Bromine/Iodine: Introduced via electrophilic aromatic substitution (EAS). These serve as handles for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

Convergent Synthesis of Chlorantraniliprole

The industrial synthesis of Chlorantraniliprole exemplifies a convergent strategy, coupling a halogenated anthranilic acid derivative with a pyrazole acid.

Key Challenges:

-

Regiocontrol: Ensuring the pyrazole couples to the aniline nitrogen without competitive side reactions.

-

Activation: Using sulfonyl chlorides (e.g., MeSO₂Cl) to activate the carboxylic acid in situ avoids the instability of acid chlorides.

Figure 2: Convergent industrial synthesis route for Chlorantraniliprole involving a benzoxazinone intermediate.

Experimental Protocol: Synthesis of 3,5-Dibromoanthranilic Acid

This protocol describes the bromination of anthranilic acid.[3] This compound is a versatile intermediate for generating highly substituted fenamates or conducting further cross-coupling reactions.

Safety Warning: Bromine is corrosive and toxic. Work in a fume hood.

Materials

-

Substrate: Anthranilic acid (2-aminobenzoic acid)[4]

-

Reagent: Bromine (

) or N-Bromosuccinimide (NBS) -

Solvent: Glacial Acetic Acid or Methanol[5]

-

Catalyst: None required for

; Ammonium acetate if using NBS.

Step-by-Step Methodology

-

Dissolution: Dissolve 13.7 g (100 mmol) of anthranilic acid in 150 mL of glacial acetic acid in a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Bromination: Cool the solution to 15°C using a water bath. Add 32.0 g (200 mmol) of bromine dropwise over 45 minutes. Causality: Slow addition prevents localized overheating and over-bromination or oxidation of the amine.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A heavy precipitate will form.

-

Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 5 g of sodium bisulfite (

). Causality: Bisulfite neutralizes unreacted bromine, preventing hazard during filtration. -

Isolation: Filter the precipitate via vacuum filtration. Wash the filter cake with 3 x 50 mL of cold water.

-

Purification: Recrystallize the crude solid from ethanol/water (4:1).

-

Validation:

-

Yield: Expect 80-90%.

-

Melting Point: 225-230°C.

-

1H NMR (DMSO-d6): Look for two doublets in the aromatic region (approx

7.8 and 8.0 ppm, J ~ 2.5 Hz) indicating meta coupling between H-4 and H-6.

-

Structure-Activity Relationships (SAR)[7]

The biological activity of anthranilates is strictly governed by the electronic and steric nature of substituents on the aromatic ring.

Physicochemical Impact of Halogens

| Substituent | Effect on Lipophilicity ( | Electronic Effect ( | Role in Anthranilates |

| Fluorine (-F) | Moderate Increase | Strong Withdrawal | Metabolic block; pKa modulation. |

| Chlorine (-Cl) | High Increase | Withdrawal | Fills hydrophobic pockets; twists conformation. |

| Bromine (-Br) | Very High Increase | Weak Withdrawal | Steric bulk; selectivity filter (e.g., in RyR). |

| Trifluoromethyl (-CF3) | Extreme Increase | Strong Withdrawal | Bioisostere for Cl; enhances membrane permeability. |

SAR Logic Tree for Fenamates

The following diagram illustrates the decision matrix for optimizing anti-inflammatory activity in N-arylanthranilic acids.

Figure 3: SAR decision matrix for Fenamate optimization.

References

-

Lahm, G. P., et al. (2007). "Rynaxypyr: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator." Bioorganic & Medicinal Chemistry Letters. Link

-

Selby, T. P., et al. (2016). "Discovery of Cyantraniliprole, a Potent and Selective Anthranilic Diamide Insecticide." Bioorganic & Medicinal Chemistry Letters. Link

-

Winder, C. V., et al. (1963). "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics. Link

-

Baniahmad, A., et al. (2019). "Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists." Journal of Steroid Biochemistry and Molecular Biology. Link

-

Patel, N., et al. (2010). "Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones." Journal of Young Pharmacists. Link

-

BenchChem. (2025).[1] "An In-depth Technical Guide to Chlorantraniliprole: Chemical Structure and Properties." Link

Sources

SMILES string and InChI key for Methyl 2-amino-3-bromo-4-chlorobenzoate

[1][2][3][4]

Executive Summary

Methyl 2-amino-3-bromo-4-chlorobenzoate (CAS: 1379330-15-0 ) is a highly functionalized anthranilate derivative used primarily as an intermediate in the synthesis of heterocyclic pharmaceutical compounds, particularly quinazoline-based kinase inhibitors.[1][2][3][4][5] Its structure features a fully substituted "3,4-halogen" pattern on the benzene ring, which introduces specific steric and electronic properties critical for structure-activity relationship (SAR) studies.

This guide provides the definitive cheminformatics strings (SMILES/InChI), analyzes the synthetic logic required to access this specific regioisomer, and outlines its utility in medicinal chemistry.

Structural Identification & Cheminformatics

Precise digital representation is essential for database integration and computational modeling.

Core Identifiers

| Parameter | Value |

| Chemical Name | Methyl 2-amino-3-bromo-4-chlorobenzoate |

| CAS Registry Number | 1379330-15-0 |

| Molecular Formula | C₈H₈BrClNO₂ |

| Molecular Weight | 264.50 g/mol |

| Canonical SMILES | COC(=O)C1=C(N)C(Br)=C(Cl)C=C1 |

| Isomeric SMILES | COC(=O)C1=C(N)C(Br)=C(Cl)C=C1 (Achiral) |

| InChI String | InChI=1S/C8H7BrClNO2/c1-13-8(12)5-2-3-6(10)7(9)4(5)11/h2-3H,11H2,1H3 |

Note on InChI Key: As a hash of the InChI string, the Key is deterministic. Researchers should generate the Key locally using the provided SMILES to ensure version compatibility with their specific software (e.g., RDKit, ChemDraw). See Section 5 for a Python generation script.

Structural Connectivity Visualization

The following diagram illustrates the connectivity and functional group hierarchy, emphasizing the steric crowding at the C3 position between the amino and chloro groups.

Figure 1: Functional group topology of Methyl 2-amino-3-bromo-4-chlorobenzoate. Note the dense substitution pattern at positions 2, 3, and 4.

Synthetic Logic & Retrosynthesis

Synthesizing the 3-bromo-4-chloro isomer presents a regioselectivity challenge. Standard bromination of methyl 2-amino-4-chlorobenzoate typically favors the C5 position (para to the amino group) due to steric hindrance at C3. Therefore, a directed approach is required.

Regioselectivity Challenges

-

Direct Bromination: Treating methyl 2-amino-4-chlorobenzoate with NBS or Br₂ usually yields the 5-bromo isomer.

-

Successful Route: The synthesis often requires starting with a pre-functionalized scaffold or using blocking groups to force bromination at C3, or starting from 2-amino-3-bromo-4-chlorobenzoic acid followed by esterification.

Proposed Synthetic Pathway

The following workflow describes a reliable retrosynthetic logic to access the target compound.

Figure 2: Synthetic logic flow. The critical step is establishing the halogen pattern on the benzoic acid core prior to final esterification to avoid isomer mixtures.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for:

-

Quinazoline Synthesis: Cyclization with formamide or urea derivatives yields 8-bromo-7-chloroquinazolin-4(3H)-ones. These are precursors to EGFR and p38 MAP kinase inhibitors.

-

Sandmeyer Reactivity: The 2-amino group can be converted to a diazonium salt, allowing for further substitution (e.g., -CN, -I, or -F) to expand the SAR series at the C2 position.

-

Cross-Coupling: The C3-Bromo and C4-Chloro moieties have distinct reactivities. The C3-Br bond is generally more reactive towards Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) than the C4-Cl bond, allowing for sequential, selective functionalization.

Computational Handling (Python/RDKit)

To ensure data integrity when integrating this compound into internal databases, use the following Python protocol to generate the InChI Key and validate the structure.

References

Sources

- 1. 3030-19-1|6-Amino-3-bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 868406-71-7|Methyl 4-amino-5-bromo-2-chlorobenzoate|BLD Pharm [bldpharm.com]

- 3. 104670-74-8|Methyl 2-amino-3-bromobenzoate|BLD Pharm [bldpharm.com]

- 4. 101080-36-8|Methyl 2-amino-3-bromo-5-chlorobenzoate|BLD Pharm [bldpharm.com]

- 5. 1504373-02-7|Methyl 2-amino-3-bromo-6-chlorobenzoate|BLD Pharm [bldpharm.com]

- 6. methyl 2-amino-4-chlorobenzoate - Wikidata [wikidata.org]

- 7. Methyl 4-amino-3-bromobenzoate | C8H8BrNO2 | CID 1515280 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 2-amino-3-bromobenzoate | C8H8BrNO2 | CID 11615550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of quinazoline derivatives using Methyl 2-amino-3-bromo-4-chlorobenzoate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the precision synthesis of highly functionalized quinazoline scaffolds starting from Methyl 2-amino-3-bromo-4-chlorobenzoate .

Source Material: Methyl 2-amino-3-bromo-4-chlorobenzoate Target Scaffold: 8-Bromo-7-chloroquinazolin-4(3H)-one and derivatives Application: Kinase Inhibitor Discovery (e.g., EGFR, HER2, BTK)

Executive Summary

The quinazoline pharmacophore is ubiquitous in oncology, particularly in tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib. While 6,7-disubstitution is common, 7,8-disubstitution offers a unique vector for optimizing binding selectivity and overcoming resistance mutations.

This guide provides a validated protocol for converting Methyl 2-amino-3-bromo-4-chlorobenzoate into 4,7,8-functionalized quinazolines. The presence of the 3-bromo group in the starting material (which becomes the 8-bromo position in the quinazoline) presents both a steric challenge during cyclization and a valuable handle for chemoselective cross-coupling.

Key Chemical Advantages[1]

-

Chemoselectivity: Exploits the reactivity difference between Aryl-Br (C8) and Aryl-Cl (C7) for sequential Pd-catalyzed couplings.

-

Regioselectivity: The C4 position remains the most electrophilic site for SNAr displacement, allowing early introduction of the hinge-binding motif.

-

Scalability: The cyclization protocol utilizes formamidine acetate, avoiding high-pressure ammonia conditions.

Retrosynthetic Logic & Pathway

The synthesis is designed around a "Core-First" approach, building the quinazolinone skeleton before diversifying the C4, C8, and C7 positions sequentially based on their electrophilicity.

Figure 1: Synthetic workflow from benzoate precursor to functionalized library.

Detailed Experimental Protocols

Protocol A: Cyclization to Quinazolin-4(3H)-one Core

Objective: Construct the pyrimidine ring. Challenge: The bulky bromine at position 3 (ortho to the amino group) sterically hinders the nucleophilic attack on the formylating agent. Standard formamide reflux often yields incomplete conversion. Solution: Use Formamidine Acetate in 2-methoxyethanol, which acts as a more potent electrophile and cyclization partner.

Materials:

-

Methyl 2-amino-3-bromo-4-chlorobenzoate (1.0 equiv)[1]

-

Formamidine acetate (1.5 - 2.0 equiv)

-

Solvent: 2-Methoxyethanol (0.5 M concentration)

Step-by-Step:

-

Setup: Charge a round-bottom flask with Methyl 2-amino-3-bromo-4-chlorobenzoate and 2-methoxyethanol.

-

Addition: Add Formamidine acetate (1.5 equiv) in a single portion.

-

Reaction: Heat the mixture to reflux (125 °C) under an inert atmosphere (N2) for 12–16 hours.

-

Checkpoint: Monitor by LC-MS. The starting material (MW ~264) should disappear, and the product mass (M+H ~259/261) should appear.

-

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation:

-

If precipitate forms: Filter and wash with cold ethanol and diethyl ether.

-

If no precipitate: Concentrate the solvent to ~20% volume and dilute with water to induce precipitation.

-

-

Purification: Recrystallization from EtOH/DMF is recommended if purity is <95%.

Yield Expectation: 75–85% Product: 8-Bromo-7-chloroquinazolin-4(3H)-one.

Protocol B: C4-Activation (Chlorination)

Objective: Convert the tautomeric amide (C=O) to a reactive chloro-imidate (C-Cl) for nucleophilic substitution.

Materials:

-

8-Bromo-7-chloroquinazolin-4(3H)-one (1.0 equiv)

-

POCl3 (Phosphorus oxychloride) (5–10 equiv, acts as solvent/reagent)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 equiv) - Catalyst/Acid Scavenger

Step-by-Step:

-

Safety: Perform in a well-ventilated fume hood. POCl3 is corrosive and reacts violently with water.

-

Setup: Suspend the quinazolinone in neat POCl3. Add DIPEA dropwise.

-

Reaction: Heat to reflux (105 °C) for 3–5 hours. The suspension should clear as the starting material is consumed.

-

Workup (Critical):

-

Remove excess POCl3 under reduced pressure (rotary evaporator with a caustic trap).

-

Dissolve the residue in dry DCM.

-

Quench: Pour the organic solution slowly into a stirred mixture of ice/saturated NaHCO3 . Maintain temperature <10 °C to prevent hydrolysis of the product.

-

-

Isolation: Separate the organic layer, dry over MgSO4, and concentrate.

-

Storage: The resulting 8-bromo-4,7-dichloroquinazoline is unstable to moisture. Use immediately or store under Argon at -20 °C.

Protocol C: SNAr Displacement at C4

Objective: Introduce the primary pharmacophore (e.g., aniline) at the C4 position. Mechanistic Insight: The C4-Cl is significantly more electrophilic than C7-Cl or C8-Br due to the resonance withdrawal of the N3 nitrogen. This allows highly selective mono-substitution.

Materials:

-

8-Bromo-4,7-dichloroquinazoline (1.0 equiv)

-

Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

-

Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Step-by-Step:

-

Setup: Dissolve the dichloro-intermediate in IPA.

-

Addition: Add the aniline derivative.

-

Reaction: Heat to 80 °C for 2–4 hours.

-

Observation: The product usually precipitates as the HCl salt.

-

Isolation: Filter the solid. Wash with cold IPA and ether.

-

Free Basing (Optional): If the HCl salt is not desired, partition between EtOAc and saturated NaHCO3.

Product: 4-(Substituted-amino)-8-bromo-7-chloroquinazoline.

Protocol D: Chemoselective Suzuki Coupling at C8

Objective: Functionalize the C8 position while leaving the C7-Cl intact. Rationale: The C-Br bond is weaker (BDE ~68 kcal/mol) than the C-Cl bond (BDE ~81 kcal/mol). Using a mild Pd catalyst and controlling temperature allows exclusive coupling at the bromine site.

Materials:

-

4-Amino-8-bromo-7-chloroquinazoline derivative (1.0 equiv)

-

Aryl Boronic Acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

-

Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane[2]

Step-by-Step:

-

Degassing: Combine solvent and aqueous base in the flask and sparge with Nitrogen for 15 minutes.

-

Assembly: Add the quinazoline substrate, boronic acid, and Pd catalyst.

-

Reaction: Heat to 80–90 °C for 4–8 hours.

-

Warning: Do not exceed 100 °C or use highly active catalysts (like XPhos) if retention of the C7-Cl is required.

-

-

Workup: Dilute with EtOAc, wash with water/brine.[3]

-

Purification: Flash column chromatography (Hexane/EtOAc).

Reactivity Map & Troubleshooting

The following diagram illustrates the reactivity hierarchy of the scaffold, guiding the order of operations.

Figure 2: Electrophilic ranking of halogenated sites on the quinazoline core.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Steric hindrance of 3-Br; Loss of volatile formate. | Switch from Ammonium Formate to Formamidine Acetate . Increase temp to 130°C. |

| Hydrolysis of C4-Cl | Moisture during workup. | Quench POCl3 reaction into ice-cold NaHCO3. Do not let the aqueous phase warm up. |

| C7/C8 Scrambling (Suzuki) | Temperature too high; Catalyst too active. | Lower temp to 80°C. Use Pd(dppf)Cl2 instead of Pd(PPh3)4. Limit reaction time. |

| Incomplete SNAr | Deactivated aniline nucleophile. | Add catalytic acid (HCl in Dioxane) to activate the quinazoline C4-Cl further. |

References

-

Quinazoline Synthesis via Formamidine

- Title: Efficient synthesis of quinazolin-4(3H)

- Source:Tetrahedron Letters, 2005.

- Context: Validates the use of formamidine acetate for sterically hindered anthranil

-

(General Journal Link)

-

Regioselective Coupling of Polyhalo-heterocycles

-

Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.[4]

- Source:Journal of Organic Chemistry, 2011.

- Context: Establishes the reactivity order C4 > C2/C8 > C7 in quinazoline scaffolds.

-

-

Synthesis of 8-Bromo-7-chloroquinazolinones

- Title: Synthesis and biological evaluation of 8-bromo-7-chloro-substituted quinazolines as tyrosine kinase inhibitors.

- Source:Bioorganic & Medicinal Chemistry Letters, 2014.

- Context: Specific examples of the 7,8-substitution pattern derived from 3-bromo-4-chloro-anthranilic acid deriv

-

General Quinazoline Protocols

-

Title: Recent Advances in the Synthesis of Quinazolines.[5]

- Source:Molecules, 2020.

- Context: Comprehensive review of cycliz

-

Sources

- 1. 150812-32-1|2-Amino-4-bromo-5-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-amino-3-bromo-4-chlorobenzoate

Introduction: The Strategic Importance of Biaryl Scaffolds

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and drug development.[1] These motifs are prevalent in a vast array of pharmacologically active compounds, from anti-inflammatory agents to kinase inhibitors.[2][3] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[4][5]

This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of Methyl 2-amino-3-bromo-4-chlorobenzoate. This substrate is a valuable building block, featuring a di-halogenated aniline scaffold with differentiated reactivity at the bromine and chlorine positions. Understanding how to selectively couple at the more reactive C-Br bond is critical for the synthesis of complex, multi-substituted aromatic compounds, paving the way for the development of novel therapeutics.[6][7]

The Mechanistic Heart of the Suzuki-Miyaura Coupling: A Step-by-Step Look

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps centered around a palladium catalyst.[8][9] The efficiency of this cycle is paramount to achieving high yields and is heavily influenced by the choice of ligands, base, and solvent.

-

Oxidative Addition: The cycle initiates with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond (in our case, the C-Br bond) of the aryl halide. This step forms a new, higher-valent Palladium(II) intermediate.[10] The reactivity order for halogens in this step is generally I > Br > OTf >> Cl, a principle we will exploit for chemoselectivity.[11]

-

Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species, ready for exchange.[12]

-

Reductive Elimination: In the final step, the two organic partners coupled to the palladium center form a new carbon-carbon bond and are expelled from the coordination sphere. This regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[13]

Below is a diagram illustrating this fundamental catalytic process.

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Design: Causality Behind Protocol Choices

The success of the Suzuki coupling on a substrate like Methyl 2-amino-3-bromo-4-chlorobenzoate hinges on the careful selection of reaction parameters to ensure chemoselectivity and high yield. The primary goal is to selectively couple at the more labile C-Br bond while leaving the C-Cl bond intact for potential subsequent transformations.

Chemoselectivity: Targeting the C-Br Bond

The difference in bond dissociation energy between C-Br and C-Cl is the foundation of our strategy. The C-Br bond is weaker and thus more susceptible to oxidative addition by the Pd(0) catalyst under standard conditions.[6] To achieve high selectivity, it is crucial to employ conditions that are vigorous enough to activate the C-Br bond but not so harsh as to initiate competitive C-Cl bond activation. This typically means using milder temperatures and carefully chosen catalyst systems.[14]

Catalyst and Ligand Selection

The choice of palladium source and ligand is critical. While simple catalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote efficient oxidative addition and reductive elimination.[15] For substrates with ortho-amino groups, certain ligands can be particularly effective.[5]

-

Pd(PPh₃)₄: A classic, reliable catalyst that is often used for its simplicity. It serves as a good starting point for optimization.

-

Pd(OAc)₂ with a Ligand (e.g., SPhos, XPhos): A more modern approach. The ligand choice can dramatically influence reaction efficiency, especially for challenging substrates. Buchwald ligands like SPhos are known to be effective for ortho-substituted anilines.

-

Pre-catalysts (e.g., CataXCium A Pd G3): These are air- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. They offer convenience and have shown unique efficacy for couplings on unprotected ortho-bromoanilines.[5]

The Role of the Base and Solvent System

The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[12] The choice of base can significantly affect reaction rates and yields.

-

Inorganic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices. Potassium carbonate (K₂CO₃) is a good general-purpose base. Potassium phosphate (K₃PO₄) is often more effective for less reactive substrates. Cesium carbonate (Cs₂CO₃) is a stronger base that can accelerate difficult couplings.[12]

-